molecular formula C12H17N5O2S B4421159 2-METHYL-N-(2-METHYL-2-PROPANYL)-5-(1H-TETRAZOL-1-YL)BENZENESULFONAMIDE

2-METHYL-N-(2-METHYL-2-PROPANYL)-5-(1H-TETRAZOL-1-YL)BENZENESULFONAMIDE

Cat. No.: B4421159
M. Wt: 295.36 g/mol
InChI Key: SETDVZRDELZUSP-UHFFFAOYSA-N
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Description

2-METHYL-N-(2-METHYL-2-PROPANYL)-5-(1H-TETRAZOL-1-YL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the tetrazole ring and sulfonamide group suggests potential biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(2-METHYL-2-PROPANYL)-5-(1H-TETRAZOL-1-YL)BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting a suitable amine with a sulfonyl chloride in the presence of a base.

    Final Coupling: The tetrazole and sulfonamide intermediates are then coupled under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and tetrazole moiety can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 2-METHYL-N-(2-METHYL-2-PROPANYL)-5-(1H-TETRAZOL-1-YL)BENZENESULFONAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound’s potential biological activity makes it a candidate for studies in enzymatic inhibition, receptor binding, and other biochemical assays.

Medicine

Sulfonamides are well-known for their antimicrobial properties. This compound may be investigated for its potential use as an antibiotic or antifungal agent.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(2-METHYL-2-PROPANYL)-5-(1H-TETRAZOL-1-YL)BENZENESULFONAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymatic activity. The tetrazole ring may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with well-known antimicrobial properties.

    Tetrazole Derivatives: Compounds containing the tetrazole ring, often used in medicinal chemistry for their bioactivity.

Uniqueness

2-METHYL-N-(2-METHYL-2-PROPANYL)-5-(1H-TETRAZOL-1-YL)BENZENESULFONAMIDE is unique due to the combination of the tetrazole ring and sulfonamide group, which may confer distinct biological and chemical properties compared to other sulfonamides or tetrazole derivatives.

Properties

IUPAC Name

N-tert-butyl-2-methyl-5-(tetrazol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c1-9-5-6-10(17-8-13-15-16-17)7-11(9)20(18,19)14-12(2,3)4/h5-8,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETDVZRDELZUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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